5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile
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Overview
Description
5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile is a heterocyclic organic compound that features a triazole ring with an amino group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile can be achieved through multiple synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction typically requires a solvent such as acetonitrile or ethanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
5-Amino-1,2,4-triazole: Another triazole derivative with an amino group at a different position.
Uniqueness
5-(3-Amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile is unique due to the presence of both the triazole ring and the dimethylpentanenitrile moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N5 |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C9H15N5/c1-9(2,6-10)4-3-5-14-7-12-8(11)13-14/h7H,3-5H2,1-2H3,(H2,11,13) |
InChI Key |
LXFCGGPPQVOHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN1C=NC(=N1)N)C#N |
Origin of Product |
United States |
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